RS-21592 sodium; Cytovene IV; RS 21592 Sodium; BIOLF-62; BW-759 sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
107910-75-8 |
|---|---|
Molecular Formula |
C9H13N5NaO4 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
sodium 2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate |
InChI |
InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17); |
InChI Key |
CYNKKJBOBVXOGX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N.[Na] |
Appearance |
Solid powder |
Other CAS No. |
107910-75-8 |
Pictograms |
Health Hazard |
Related CAS |
82410-32-0 (Parent) |
Synonyms |
BIOLF-62 BW-759 Cytovene Ganciclovir Ganciclovir Sodium Ganciclovir, Monosodium Salt Gancyclovir RS-21592 |
Origin of Product |
United States |
Molecular Mechanisms of Antiviral Action
Intracellular Phosphorylation Cascade
The antiviral activity of ganciclovir (B1264) is entirely dependent on its conversion to the triphosphate form. This bioactivation occurs through a series of phosphorylation steps, with the initial step being a critical determinant of the drug's selectivity. researchgate.netslideshare.net
Initial Phosphorylation to Ganciclovir Monophosphate by Viral Protein Kinases
Upon entering a virus-infected cell, ganciclovir is first phosphorylated to ganciclovir monophosphate. patsnap.comresearchgate.net This initial conversion is catalyzed by virus-encoded protein kinases, a step that is crucial for the drug's selective action, as it ensures ganciclovir is preferentially activated in infected cells, thereby minimizing toxicity to uninfected host cells. patsnap.comfda.gov
In cells infected with Human Cytomegalovirus (HCMV), this phosphorylation is mediated by the viral protein kinase pUL97. patsnap.comfda.govnih.govmdpi.com For infections with Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV), the corresponding viral enzyme is thymidine kinase (TK). researchgate.netdrugbank.cominvivogen.com The dependence on these viral enzymes means that mutations in the genes that code for them, such as the UL97 gene in HCMV, can reduce the efficiency of phosphorylation and lead to drug resistance. patsnap.com
Subsequent Phosphorylation to Diphosphate and Triphosphate by Host Cellular Kinases
Following the initial virus-specific phosphorylation, host cellular enzymes catalyze the subsequent phosphorylation steps. patsnap.comresearchgate.netnih.gov Cellular guanylate kinase converts ganciclovir monophosphate to ganciclovir diphosphate. mdpi.comdrugbank.comoup.com Subsequently, a number of cellular enzymes, including phosphoglycerate kinase, further phosphorylate the diphosphate form to the active antiviral agent, ganciclovir triphosphate. nih.govmdpi.comoup.comwikipedia.org
Table 1: Key Enzymes in the Ganciclovir Phosphorylation Cascade
| Phosphorylation Step | Product | Catalyzing Enzyme(s) | Enzyme Origin |
| Ganciclovir → Ganciclovir Monophosphate | Ganciclovir Monophosphate | pUL97 (in HCMV) or Thymidine Kinase (in HSV) | Viral |
| Ganciclovir Monophosphate → Ganciclovir Diphosphate | Ganciclovir Diphosphate | Guanylate Kinase | Host Cellular |
| Ganciclovir Diphosphate → Ganciclovir Triphosphate | Ganciclovir Triphosphate | Phosphoglycerate Kinase and other cellular kinases | Host Cellular |
Preferential Phosphorylation and Accumulation of Ganciclovir Triphosphate in Virus-Infected Cells
The reliance on a viral kinase for the initial activation step leads to the preferential phosphorylation and subsequent accumulation of ganciclovir triphosphate within virus-infected cells. nih.govoup.comresearchgate.net This selective accumulation significantly enhances the compound's antiviral activity and selectivity. nih.gov Studies have demonstrated that levels of ganciclovir triphosphate are substantially higher and persist for longer periods in infected cells compared to uninfected cells. oup.comnih.gov For example, research on HCMV-infected cells showed a time-dependent increase in ganciclovir triphosphate, reaching a maximum concentration of 43.7 ± 0.4 pmol per million cells after 96 hours of incubation. nih.gov Furthermore, the intracellular half-life of ganciclovir triphosphate in these cells was found to be approximately 48.2 hours, contributing to its sustained inhibitory effect on viral replication. nih.gov
Inhibition of Viral DNA Synthesis
The active ganciclovir triphosphate metabolite disrupts viral replication by directly interfering with the synthesis of viral DNA through two primary mechanisms. patsnap.com
Competitive Inhibition of Viral DNA Polymerase (e.g., pUL54) with Deoxyguanosine Triphosphate (dGTP)
Ganciclovir triphosphate is a structural analogue of the natural nucleotide deoxyguanosine triphosphate (dGTP). patsnap.com This structural similarity allows it to act as a competitive inhibitor of the viral DNA polymerase, an enzyme encoded by the pUL54 gene in HCMV. patsnap.comfda.govoup.com Ganciclovir triphosphate competes with dGTP for the binding site on the polymerase, thereby impeding the process of viral DNA replication. oup.comguidechem.com This inhibition is significantly more potent against viral DNA polymerases than against host cellular DNA polymerases, which is a key factor in the drug's therapeutic selectivity. patsnap.comnih.govdrugbank.com
Table 2: Kinetic Parameters of Ganciclovir Triphosphate (GCV-TP) with HCMV DNA Polymerase Data adapted from a study on wild-type (WT) and Ganciclovir-resistant (Exo mutant) polymerases. nih.gov
| Enzyme | Substrate | Apparent Km (μM) | Apparent Ki (μM) |
| WT Pol | dGTP | 0.23 ± 0.05 | - |
| WT Pol | GCV-TP | 0.47 ± 0.1 | 0.44 ± 0.1 |
| F412V Mutant | dGTP | 0.28 ± 0.07 | - |
| F412V Mutant | GCV-TP | 0.35 ± 0.1 | 0.35 ± 0.06 |
Incorporation into Viral DNA Leading to DNA Chain Termination or Limited Elongation
In addition to competitive inhibition, ganciclovir triphosphate can be incorporated as a substrate into the nascent viral DNA chain by the viral DNA polymerase, substituting for dGTP. patsnap.comoup.com Once incorporated, ganciclovir critically disrupts further DNA synthesis. patsnap.comoup.com Although ganciclovir possesses a chemical group equivalent to the 3'-hydroxyl group necessary for chain elongation, its integration into the DNA strand causes structural distortion. nih.govpnas.org This distortion ultimately results in the premature termination of the DNA chain or, at a minimum, a drastic suppression of further chain elongation, effectively halting the replication of the viral genome. patsnap.cominvivogen.comoup.com Research suggests that after the incorporation of ganciclovir and one subsequent nucleotide, the wild-type viral polymerase is unable to proceed efficiently, leading to a functional termination of synthesis. nih.govpnas.org
Non-Obligate Chain Termination Mechanism and Viral Polymerase Idling
Unlike many nucleoside analogs that act as obligate chain terminators due to the absence of a 3'-hydroxyl group, ganciclovir possesses a structural equivalent to this crucial functional group. nih.govnih.govmedchemexpress.com This characteristic means that after its incorporation into a growing DNA strand, the addition of one subsequent nucleotide is possible. nih.govmedchemexpress.com However, further elongation of the DNA chain is effectively halted, a phenomenon known as delayed chain termination. researchgate.netmdpi.com
The process of termination is intricately linked to the intrinsic 3'–5' exonuclease (proofreading) activity of the viral DNA polymerase. nih.govresearchgate.net After the incorporation of ganciclovir triphosphate and the following nucleotide, the wild-type viral polymerase complex enters a state of "idling". nih.govnih.gov This idling is characterized by the repeated incorporation and subsequent removal by the exonuclease function of the nucleotide immediately following the incorporated ganciclovir molecule. nih.govresearchgate.net This futile cycle of addition and excision effectively stalls the polymerase, preventing any net DNA synthesis and leading to the termination of the chain. nih.govresearchgate.net
Research has shown that certain mutations conferring ganciclovir resistance are located in the exonuclease domain of the viral DNA polymerase. nih.govnih.gov These mutations can impair the exonuclease activity, which in turn overcomes the chain termination by eliminating the idling process and allowing for continued, albeit potentially slower, DNA synthesis past the incorporated ganciclovir. researchgate.netnih.gov This finding underscores the critical role of the exonuclease-mediated idling in the non-obligate chain termination mechanism of ganciclovir. nih.govresearchgate.net
Selective Inhibition of Viral DNA Polymerases over Cellular DNA Polymerases
A cornerstone of ganciclovir's therapeutic utility is the selective action of its active metabolite, ganciclovir triphosphate, against viral DNA polymerases compared to host cellular DNA polymerases. patsnap.com This selectivity ensures that the disruption of DNA synthesis is primarily confined to virus-infected cells, thereby minimizing toxicity to uninfected host cells. patsnap.compatsnap.com
Ganciclovir triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), at the viral DNA polymerase. nih.govpatsnap.comsapphirebioscience.com The affinity of ganciclovir triphosphate for the human cytomegalovirus (HCMV)-induced DNA polymerase is significantly higher than its affinity for human cellular DNA polymerase α, the primary enzyme responsible for cellular DNA replication. nih.govunc.edu
Kinetic studies have quantified this selective inhibition. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger inhibition. For ganciclovir triphosphate, the Ki value for HCMV DNA polymerase is substantially lower than that for human DNA polymerase α, indicating a much more potent inhibition of the viral enzyme. nih.govunc.edu
| Enzyme | Ki Value for Ganciclovir Triphosphate (nM) |
| Human Cytomegalovirus (HCMV)-induced DNA Polymerase | 22 |
| Human Cellular DNA Polymerase α | 146 |
| Data sourced from Biron et al. (1985) nih.govunc.edu |
The data clearly demonstrates that ganciclovir triphosphate is a significantly more potent inhibitor of the viral DNA polymerase, with a Ki value approximately 7-fold lower than that for the cellular DNA polymerase α. nih.govunc.edu This preferential inhibition is a key factor in the antiviral selectivity and clinical efficacy of ganciclovir sodium. patsnap.com
In Vitro Antiviral Spectrum and Efficacy
Activity against Human Herpesviruses
Ganciclovir (B1264) exhibits a broad spectrum of activity against the family Herpesviridae. Its efficacy has been documented against multiple human herpesviruses, establishing it as a critical agent in virology research and clinical applications.
Cytomegalovirus (CMV): Ganciclovir is highly potent against human cytomegalovirus (HCMV). nih.govmedchemexpress.com In vitro studies have consistently shown that ganciclovir is significantly more effective than its predecessor, acyclovir, in inhibiting CMV replication. nih.gov The concentration of ganciclovir required to inhibit CMV replication by 50% (IC50) is substantially lower than that of acyclovir, with some studies indicating an approximately 25-fold greater sensitivity to ganciclovir.
Herpes Simplex Virus Types 1 and 2 (HSV-1 and HSV-2): Ganciclovir is active against both HSV-1 and HSV-2. nih.govmedchemexpress.com While not typically the first-line agent for HSV infections, its in vitro efficacy is comparable to that of acyclovir for these viruses. nih.govdroracle.ai
Varicella-Zoster Virus (VZV): The virus responsible for chickenpox and shingles, VZV, is also susceptible to ganciclovir in vitro. nih.gov
Epstein-Barr Virus (EBV): Ganciclovir has demonstrated inhibitory activity against the replication of Epstein-Barr virus in tissue culture. nih.gov
Human Herpesvirus 6, 7, and 8 (HHV-6, HHV-7, and HHV-8): Ganciclovir's in vitro activity extends to other human herpesviruses. It is effective against HHV-6 and is considered a potent inhibitor of HHV-8. nih.govnih.gov
Activity against Other DNA Viruses
While most recognized for its anti-herpesvirus activity, ganciclovir has also been shown to inhibit the in vitro replication of other DNA viruses, notably adenovirus serotypes.
Adenovirus Serotypes: Ganciclovir has demonstrated significant inhibitory activity against several human adenovirus (HAdV) serotypes, including those responsible for epidemic keratoconjunctivitis. nih.govmedchemexpress.com In vitro studies have confirmed its efficacy against HAdV types 3, 4, 8, 19a, and 37. nih.gov It has also shown inhibitory effects on other serotypes such as 1, 2, 5, 6, 10, 22, and 28. medchemexpress.com
Comparative In Vitro Efficacy (e.g., IC50 values) against Various Viral Strains
The in vitro efficacy of ganciclovir is commonly quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral replication by half. These values can vary depending on the specific viral strain and the cell line used in the assay.
Below are interactive tables summarizing the IC50 values of ganciclovir against various human herpesviruses and adenovirus serotypes based on in vitro studies.
Table 1: In Vitro Efficacy of Ganciclovir against Human Herpesviruses
| Virus | Strain | Cell Line | IC50 (µM) |
| CMV | Various Clinical Isolates | - | 0.65 - 7.11 |
| HSV-1 | KOS | Human Embryonic Lung | Not explicitly stated, but a derivative showed high potency |
| HSV-2 | G | HEL | 0.0064 (MIC) |
| FHV-1 | - | - | 5.2 |
Note: Data is compiled from multiple sources and methodologies may vary. MIC = Minimum Inhibitory Concentration.
Table 2: In Vitro Efficacy of Ganciclovir against Adenovirus Serotypes Causing Keratoconjunctivitis
| Virus Serotype | IC50 (µg/mL) |
| HAdV3 | 2.64 - 5.10 |
| HAdV4 | 2.64 - 5.10 |
| HAdV8 | 2.64 - 5.10 |
| HAdV19a | 2.64 - 5.10 |
| HAdV37 | 2.64 - 5.10 |
Note: The 50% cytotoxic concentration of ganciclovir in these experiments was 212 µg/mL. nih.gov
In Vitro Activity against Acyclovir-Resistant Viral Strains
The emergence of drug-resistant viral strains is a significant concern. Ganciclovir's activity against acyclovir-resistant herpes simplex virus strains has been investigated. In instances where acyclovir resistance is due to mutations in the viral thymidine kinase (TK) gene, cross-resistance to ganciclovir can be expected, as both drugs require this enzyme for their initial phosphorylation. However, for acyclovir-resistant strains with mutations in the DNA polymerase gene, ganciclovir may retain some activity. A fatty acid derivative of ganciclovir has shown increased activity against thymidine kinase-deficient (TK-) HSV-1 and HSV-2 strains compared to ganciclovir itself. nih.gov
In Vitro Additive or Synergistic Antiviral Activity in Combination with Other Antiviral Agents
The combination of antiviral agents is a strategy to enhance efficacy and overcome resistance. In vitro studies have demonstrated that ganciclovir can act synergistically with other antiviral drugs, most notably foscarnet, against cytomegalovirus.
Ganciclovir and Foscarnet: The combination of ganciclovir and foscarnet has been shown to result in synergistic inhibition of CMV replication in vitro. nih.gov This synergistic effect suggests that using these two drugs in combination may allow for reduced doses of each, potentially lowering the risk of dose-limiting toxicities while maintaining potent antiviral activity. nih.gov
Mechanisms of Viral Resistance
Mutations in Viral Protein Kinase (UL97 Gene)
Mutations within the UL97 gene are the most common cause of Ganciclovir (B1264) resistance. The UL97 protein is a phosphotransferase that is crucial for the initial phosphorylation of Ganciclovir to its active form.
The primary mechanism of action for Ganciclovlovir against cytomegalovirus (CMV) involves its conversion into a triphosphate form, which then inhibits the viral DNA polymerase. The initial and rate-limiting step in this process is the monophosphorylation of the drug, a reaction catalyzed by the viral protein kinase encoded by the UL97 gene. nih.govnih.govpatsnap.com Resistance to Ganciclovir is most commonly associated with mutations in this UL97 gene. nih.govmdpi.com These mutations lead to a decreased efficiency in the phosphorylation of Ganciclovir, thereby reducing the intracellular concentration of the active triphosphate form of the drug. nih.govnih.govresearchgate.net Consequently, the virus can continue to replicate in the presence of the drug. It is estimated that approximately 90% of Ganciclovir-resistant CMV strains have mutations in the UL97 gene. mdpi.comresearchgate.net
A number of specific amino acid substitutions and deletions within the UL97 protein have been identified and are well-characterized in conferring Ganciclovir resistance. These mutations are frequently found in clinical isolates from patients who have undergone prolonged Ganciclovir therapy.
Commonly observed mutations include:
M460V/I : Substitution of methionine at codon 460 with either valine or isoleucine.
A594V/T : Substitution of alanine at codon 594 with either valine or threonine. mdpi.comnih.gov
L595S/F : Substitution of leucine at codon 595 with either serine or phenylalanine. nih.govnih.gov
C603W : Substitution of cysteine at codon 603 with tryptophan. mdpi.comnih.gov
M615V : A less common substitution of methionine at codon 615 with valine. nih.gov
Deletions in the UL97 gene, such as the deletion of codons 597-599, have also been associated with Ganciclovir resistance.
| Mutation | Amino Acid Change | Codon |
|---|---|---|
| M460V | Methionine to Valine | 460 |
| A594V | Alanine to Valine | 594 |
| A594T | Alanine to Threonine | 594 |
| L595S | Leucine to Serine | 595 |
| C603W | Cysteine to Tryptophan | 603 |
| M615V | Methionine to Valine | 615 |
| del597-599 | Deletion of codons 597-599 | 597-599 |
The mutations in the UL97 gene directly impact the kinase's ability to phosphorylate Ganciclovir. researchgate.net Studies have shown that different mutations can have a varied impact on the level of residual Ganciclovir phosphorylation. For instance, mutations at codons 460 and 520 (H520Q) have been shown to cause the most significant reduction in Ganciclovir phosphorylation, with residual activity as low as 5.2% to 9.3% compared to the wild-type enzyme. nih.gov Mutations in the region of codons 590-607 generally have a less severe, though still significant, impact on phosphorylation. nih.govscilit.com The reduced monophosphorylation of Ganciclovir is the direct biochemical consequence of these UL97 mutations and the basis for the observed viral resistance. nih.gov
Mutations in Viral DNA Polymerase (UL54 Gene)
While less common than UL97 mutations, alterations in the UL54 gene, which encodes the viral DNA polymerase, can also confer resistance to Ganciclovir. nih.govnih.gov These mutations often lead to a higher level of resistance and can also result in cross-resistance to other antiviral drugs that target the DNA polymerase, such as Cidofovir and Foscarnet. acm.or.kruw.edu
Mutations in the UL54 gene result in a viral DNA polymerase with a reduced affinity for Ganciclovir triphosphate. This altered enzyme is less efficiently inhibited by the active form of the drug, allowing viral DNA synthesis to proceed even in the presence of Ganciclovir. researchgate.net UL54 mutations are often found in conjunction with UL97 mutations in highly resistant viral strains. nih.gov
Several specific amino acid substitutions in the UL54 protein have been linked to Ganciclovir resistance. These mutations are often located in conserved regions of the DNA polymerase that are critical for its function.
Notable UL54 mutations include:
P522S : Substitution of proline at codon 522 with serine. nih.govnih.gov
A987G : Substitution of alanine at codon 987 with glycine. nih.govoup.com
| Mutation | Amino Acid Change | Codon |
|---|---|---|
| P522S | Proline to Serine | 522 |
| A987G | Alanine to Glycine | 987 |
In Vitro Selection and Molecular Characterization of Resistant Strains
The development of ganciclovir-resistant Cytomegalovirus (CMV) strains can be replicated in a laboratory setting through in vitro selection. This process is crucial for studying the mechanisms of resistance and for the phenotypic characterization of specific viral mutations. The fundamental principle involves exposing the virus to the drug over time, which selects for and allows the proliferation of naturally occurring resistant mutants within the viral population.
A common method for in vitro selection involves the serial passage of CMV in cell culture in the presence of ganciclovir. oup.com The process typically begins by infecting a monolayer of susceptible cells, such as human foreskin fibroblasts, with a clinical or laboratory strain of CMV. oup.com The infected cells are then cultured in a medium containing a low concentration of ganciclovir.
The virus is allowed to replicate, and once a cytopathic effect is observed, the virus is harvested and used to infect fresh cell cultures. This process is repeated, often with gradually increasing concentrations of ganciclovir in the culture medium. This escalating drug pressure favors the survival and replication of viral variants that have acquired mutations conferring resistance.
The selection process can be monitored by periodically testing the viral isolates for their susceptibility to ganciclovir using phenotypic assays, such as the plaque reduction assay. oup.comoup.com This assay determines the concentration of the drug required to inhibit the formation of viral plaques by 50% (IC50). A significant increase in the IC50 value compared to the wild-type virus indicates the selection of a resistant strain. It has been noted that even a single passage in cell culture can potentially select for a specific mutant strain that may not have been the dominant variant in the original in vivo sample. oup.com
Genotypic analysis is the standard method for the rapid detection of antiviral resistance in CMV. This approach identifies specific mutations in the viral genome known to confer drug resistance, primarily within the UL97 and UL54 genes. Among the available techniques, Sanger sequencing has historically been the gold standard for this purpose. cda-amc.ca
The process of genotypic analysis using Sanger sequencing begins with the extraction of viral DNA from a clinical specimen, such as blood, cerebrospinal fluid, or tissue, or from a cultured virus isolate. ashpublications.org Following DNA extraction, the specific regions of the UL97 and UL54 genes that are known to harbor resistance mutations are amplified using the polymerase chain reaction (PCR). cda-amc.ca For the UL97 gene, sequencing efforts typically focus on codons 460 to 607, where the majority of ganciclovir resistance mutations are found. pnas.org For the UL54 gene, a larger region is often sequenced to detect mutations associated with resistance to ganciclovir, cidofovir, and foscarnet.
Once the target gene fragments are amplified, they are purified and then subjected to Sanger sequencing. This method determines the precise nucleotide sequence of the amplified DNA. The resulting sequence data is then compared to a reference or "wild-type" CMV sequence. cda-amc.ca Any differences, such as nucleotide substitutions, insertions, or deletions, are identified. These nucleotide changes are then translated into their corresponding amino acid changes in the viral protein.
The interpretation of these genetic changes is crucial. The identified mutations are compared against a database of known resistance-associated mutations to determine their clinical significance. While Sanger sequencing is a robust and reliable method, a limitation is its ability to detect minor viral populations; a mutant strain typically needs to constitute at least 20-30% of the total viral population in a sample to be reliably detected. ashpublications.org
Chemical Synthesis and Prodrug Design
Synthetic Routes for Ganciclovir (B1264) Sodium
The synthesis of ganciclovir, the active component of ganciclovir sodium, has been approached through numerous routes, often focusing on the efficient and regioselective construction of the acyclic nucleoside structure.
The synthesis of ganciclovir commonly employs a strategy of coupling a guanine derivative with a protected and activated glycerol derivative. ias.ac.inarkat-usa.org Several forms of the guanine moiety have been utilized as starting materials in these synthetic pathways.
Commonly used guanine derivatives include:
Diacetyl Guanine : This is a frequently used starting material. ias.ac.inarkat-usa.orggoogle.com One process, for instance, starts the synthesis by mixing diacetylguanine with p-toluenesulfonic acid and an N,N-dimethylformamide-methanol solution before condensation. google.compatsnap.com
Guanine : Direct use of guanine has also been reported. ias.ac.inarkat-usa.org One efficient, one-pot process treats guanine with acetic anhydride to form the diacetyl guanine intermediate in situ before proceeding with the synthesis. ias.ac.inias.ac.in
Acetylguanine : This mono-acetylated derivative is another viable starting point for ganciclovir synthesis. ias.ac.inarkat-usa.org
2-Amino-6-Chloropurine : This purine derivative serves as a precursor in some synthetic routes. arkat-usa.orggoogle.com
The core of ganciclovir synthesis involves several key chemical transformations, regardless of the specific starting materials.
N-Alkylation and Condensation : A crucial step is the N-alkylation of the guanine derivative with an appropriately protected glycerol side-chain. ias.ac.in This is typically a condensation reaction. For example, diacetylguanine can be condensed with triacetyl methoxyglycerol. google.compatsnap.com Another common strategy involves coupling guanine derivatives with a masked glycerol derivative, such as 1,3-diacetoxy-2-acetoxymethoxy propane or 1,3-dibenzyloxy-2-acetoxymethoxy propane. ias.ac.inarkat-usa.org The reaction often requires a catalyst, such as p-toluenesulfonic acid, and is conducted at elevated temperatures. google.com The direct alkylation of guanine derivatives can lead to a mixture of N-9 and N-7 isomers, with the desired N-9 isomer being the thermodynamically more stable and major product. google.com
Deprotection : Following the successful coupling of the guanine base and the acyclic side chain, protecting groups must be removed to yield ganciclovir. This step often involves hydrolysis. For instance, the intermediate triacetylganciclovir can be hydrolyzed in a sodium hydroxide ethanol-water solution. google.com Another method involves deacetylation using aqueous methylamine. ias.ac.inchemicalbook.com
Salt Formation : To produce ganciclovir sodium, ganciclovir is reacted with a sodium source. This can be achieved by reacting ganciclovir with sodium hydroxide to form the salt. google.com This process converts ganciclovir into its monosodium salt, a sterile, lyophilized powder with significantly greater aqueous solubility than the parent compound. drugs.com
Table 1: Example of Synthetic Reaction Conditions for Ganciclovir Sodium
| Step | Starting Material | Reagents and Solvents | Conditions | Intermediate/Product |
|---|---|---|---|---|
| Condensation | Diacetylguanine | p-toluenesulfonic acid, N,N-dimethylformamide-methanol, triacetyl methoxyglycerol, adsorbent | Heat to 105°C, then heat to 175°C, stir for 5 hours | Triacetylganciclovir |
| Salt Formation / Deprotection | Triacetylganciclovir | Sodium hydroxide, ethanol, water | Stirring at 35°C for 2 hours | Ganciclovir Sodium |
Data derived from a specific synthesis process example. patsnap.com
Several strategies have been developed to enhance the efficiency of ganciclovir synthesis, focusing on increasing the yield and purity of the final product.
Catalyst Selection : The use of specific catalysts can improve reaction efficiency and regioselectivity. One one-pot process utilizes acidic Amberlite IR-120 as a catalyst for the N-alkylation step, which results in a high yield (95%) and high purity (>99%) of the desired N9 isomer, ganciclovir. ias.ac.in This method avoids the need for costly and tedious chromatographic separation of isomers. ias.ac.in
Purification Techniques : Post-synthesis purification is critical. One method for refining crude ganciclovir involves dissolving it in an alkaline solution, followed by crystallization with an organic solvent. google.com The resulting solid is then re-dissolved, neutralized with hydrochloric acid, and purified by heating and slow cooling to induce crystallization, yielding high-purity ganciclovir. google.com The separation of the desired N-9 isomer from the unwanted N-7 isomer can also be achieved by exploiting solubility differences in solvent systems like methanol and toluene. google.com
Anhydrous crystalline ganciclovir sodium can be prepared through specific crystallization processes. google.com One method involves suspending amorphous ganciclovir sodium salt in ethanol and refluxing the mixture for approximately two hours. google.com After allowing the mixture to cool, the solid is filtered and dried to obtain the anhydrous crystalline form. google.com
Alternatively, the process can start with ganciclovir itself. An aqueous suspension of ganciclovir is treated with an equimolar amount of an aqueous sodium hydroxide solution. google.com Ethanol is then added to precipitate the salt. This precipitate is subsequently suspended in ethanol and heated to reflux, followed by cooling and filtering to yield the anhydrous crystalline product. google.com The resulting crystalline form can be characterized by its X-ray diffraction spectrum. google.com
Prodrug Design and Chemical Rationale
Ganciclovir itself has limited oral bioavailability. nih.gov To overcome this, a prodrug strategy was employed, leading to the development of valganciclovir. nih.govnih.gov Valganciclovir is the L-valyl ester of ganciclovir, created by forming an ester linkage between the amino acid L-valine and one of the hydroxyl groups on ganciclovir's acyclic side chain. nih.govdrugbank.comnih.gov
The chemical rationale for this design is to leverage the body's natural nutrient transport mechanisms. scite.ai The addition of the valine moiety allows the prodrug to be recognized and absorbed by peptide transporters, specifically the human intestinal peptide transporter (hPEPT1), which are present in the gastrointestinal tract. nih.govmdpi.comnih.gov This carrier-mediated transport dramatically increases absorption compared to the passive diffusion of ganciclovir. scite.ainih.gov
This design results in a substantial improvement in bioavailability, which is approximately ten-fold higher for valganciclovir compared to oral ganciclovir. nih.govnih.gov After oral administration and absorption, valganciclovir is rapidly and extensively converted back into the active drug, ganciclovir, by esterase enzymes in the intestine and liver. drugbank.comallgenbio.com This successful prodrug strategy allows for systemic ganciclovir exposure levels equivalent to intravenous administration to be achieved with simple oral dosing. nih.govnih.gov
Synthesis of Novel Prodrugs (e.g., Long-Chain Acyl Ester Derivatives) for Improved Lipophilicity and Targeted Delivery
The development of novel prodrugs for ganciclovir has focused on enhancing its lipophilicity to improve permeation across biological membranes, particularly for ocular delivery. A key strategy involves the synthesis of long-chain acyl ester derivatives. These ester conjugates of ganciclovir, including C5, C10, and C13 mono- and di-(O-acyl) derivatives, have been synthesized to increase bioavailability. nih.govmedcraveonline.com
The synthesis is typically achieved through a one-step conventional esterification reaction. nih.govmedcraveonline.com In this process, ganciclovir is dissolved in an anhydrous solvent like dimethylformamide (DMF). The hydroxyl group of ganciclovir is then activated using a catalytic amount of a coupling agent such as 4-dimethylaminopyridine (DMAP). Concurrently, the carboxylic acid end of the lipid chain is activated with an agent like dicyclohexylcarbodiimide (DCC). The activated lipid is subsequently added dropwise to the ganciclovir solution under inert conditions to form the ester linkage. nih.gov To enhance the yield for di-(O-acyl) ester prodrugs with longer chains (C10 and C13), the reaction can be reinitiated with the addition of more DCC and DMAP. nih.gov It has been observed that reactions involving shorter carbon chain acids proceed relatively faster to form the diester prodrug compared to those with longer carbon chain acids. nih.govmedcraveonline.com
The successful conjugation of the lipid chains to ganciclovir results in a significant increase in lipophilicity. This is quantified by the octanol/water partition coefficient (logP), which shows a marked increase as the length of the conjugated carbon chain ascends. nih.gov This enhanced lipophilicity is a critical factor intended to improve the drug's bioavailability and facilitate a slow-release mechanism. nih.govmedcraveonline.com
In Vitro Hydrolysis and Bioconversion Studies of Prodrugs in Biological Matrices (e.g., Vitreous, Retinal Pigment Epithelium Homogenate)
A critical aspect of prodrug design is ensuring that the derivative can be efficiently converted back to the active parent drug within the target tissue. For ganciclovir prodrugs designed for ocular use, this involves studying their hydrolysis and bioconversion in relevant biological matrices. The rationale for creating ester-based prodrugs is the known presence of esterases in ocular tissues, such as the vitreous body, which can cleave the ester bond to release ganciclovir slowly over time. nih.govmedcraveonline.com
In vitro studies using porcine vitreous and retinal pigment epithelium (RPE) homogenates have been conducted to evaluate the hydrolysis of novel ganciclovir prodrugs. nih.gov These studies revealed a wide spectrum of hydrolysis rates among different prodrugs. A key finding was that, in general, the rate of hydrolysis was faster in the RPE homogenate than in the vitreous. nih.gov This differential rate of bioconversion is significant for targeted drug delivery within the eye.
Further investigations have examined the bioconversion of selected prodrugs specifically into ganciclovir within the RPE. These studies confirmed that the prodrugs were effectively hydrolyzed back to the active parent drug. nih.gov The hydrolytic behavior observed in these individual bioconversion assays was consistent with results from broader cassette-dosing hydrolysis experiments, validating this approach for more rapid screening of prodrug candidates. nih.gov
Structure-Activity Relationships in Prodrug Design and Hydrolytic Behavior
The chemical structure of a ganciclovir prodrug directly influences its physicochemical properties and its rate of hydrolysis. Understanding these structure-activity relationships is essential for designing prodrugs with optimal stability and release kinetics.
Research has established a clear correlation between the structure of acyl ester prodrugs and their hydrolytic behavior in ocular tissue homogenates. nih.gov
Carbon Chain Length and Substitution: Prodrugs featuring long carbon chains and disubstitution (i.e., two ester groups) demonstrated greater lability, meaning they were hydrolyzed more readily in tissue homogenates. nih.gov
Branching and Aromatic Groups: Conversely, prodrugs with branched carbon chains or the presence of aromatic groups were found to be more stable against hydrolysis. nih.gov
These findings indicate that the rate of ganciclovir release can be modulated by altering the ester promoiety. For instance, dipropionate and diadamantoate esters of ganciclovir, two different hydrophobic prodrugs, exhibit distinct stability profiles, with the diadamantoate ester showing enhanced stability under certain conditions. nih.gov Similarly, for N-substituted 4-(aminomethyl)benzoate diester prodrugs, the specific nature of the amino substituents has a marked influence on the rate of enzymatic hydrolysis. nih.gov
The relationship between structure and lipophilicity is also well-defined. As demonstrated in studies with long-chain acyl ester derivatives, there is a direct correlation between the length of the carbon chain and the lipophilicity of the prodrug. nih.gov An increase in the number of carbons in the ester chain leads to a higher partition coefficient (logP), which is a measure of lipophilicity. nih.govmedcraveonline.com This increased lipophilicity is designed to enhance membrane permeation, while the structure of the ester bond itself dictates the rate at which the active drug is released within the target tissue.
Analytical Methodologies for Ganciclovir Sodium
Chromatographic Techniques
Chromatographic methods are widely employed for the analysis of Ganciclovir (B1264) Sodium due to their high resolving power and sensitivity. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominent techniques.
High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of ganciclovir. Methods utilizing UV detection are common, with the wavelength for analysis typically set around 250-254 nm. nih.govmdpi.com For instance, one HPLC-UV method uses a C8 column with a mobile phase of acetonitrile and ammonium acetate buffer, achieving a limit of quantitation of 50 ng/ml. nih.gov Another method employs a mobile phase of 0.02 M potassium dihydrogen phosphate buffer (pH 6.0) and methanol (92:8) with UV detection at 254 nm, resulting in a detection limit of 0.04 μg/mL. researchgate.net A simple, rapid, and precise reversed-phase HPLC method has been developed using an Inertsil ODS C18 column with a mobile phase of ammonium acetate buffer and acetonitrile (90:10 v/v) at a flow rate of 1.0 mL min−1 and UV detection at 245 nm. researchgate.net
For enhanced sensitivity, fluorescence detection can be employed. A validated HPLC method with fluorescence detection (excitation at 278 nm; emission at 380 nm) has demonstrated a lower limit of quantification (LLOQ) of 0.0400 microg/ml in human plasma and serum. nih.gov This method is particularly suitable for pharmacokinetic studies where low concentrations of the drug need to be accurately measured. nih.govresearchgate.net Another sensitive HPLC method using a fluorescence detector achieved a limit of quantification of 0.025 µg/mL in a small plasma sample volume of 100 µL. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the determination of ganciclovir, especially in complex biological matrices. rug.nl This technique is invaluable for pharmacokinetic studies and therapeutic drug monitoring. mdpi.comnih.gov A validated LC-MS/MS method for measuring ganciclovir in human serum has a linear range of 0.1 to 20 mg/L. rug.nl Another sensitive LC-MS/MS method for valganciclovir and its active metabolite ganciclovir in human plasma has linear ranges of 2-805 ng/ml for valganciclovir and 40-12000 ng/ml for ganciclovir. ijpsonline.com The high specificity of LC-MS/MS is achieved through the monitoring of specific mass transitions for the analyte and an internal standard. For ganciclovir, a common mass transition monitored is m/z 256.20→152.30. nih.gov
Method Validation Parameters: Accuracy, Precision, Linearity, Limits of Detection and Quantification
Validation of analytical methods is essential to ensure their reliability and suitability for their intended purpose. jddtonline.infoglobalresearchonline.net Key validation parameters include accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ).
Accuracy is determined by comparing the measured concentration to a known true value and is often expressed as percent recovery. For ganciclovir, HPLC methods have shown accuracy with recoveries ranging from 98% to 102%. nih.gov Spectrophotometric methods have also demonstrated high accuracy, with average recoveries around 99.80%. scispace.com
Precision measures the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). For ganciclovir analysis, intra- and inter-assay precision values are generally low, with % C.V. values often below 8% for HPLC methods. nih.gov LC-MS/MS methods have shown within-day precision from 1.8% to 6.6% and between-day precision from 0% to 9.6%. rug.nl
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. Ganciclovir assays exhibit excellent linearity over various concentration ranges. For example, an HPLC-UV method was found to be linear in the range of 0.5–40 mg/L. nih.gov A spectrophotometric method showed linearity in the concentration range of 2–100 µg/ml. scispace.com
Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. An RP-HPLC method for ganciclovir reported LOD and LOQ values of 4.1 and 20 ng mL−1, respectively. researchgate.net A spectrophotometric method based on an ion-pair formation reaction had an LOD of 0.17 µg. ml-1 and an LOQ of 0.56 µg. ml-1. scispace.comresearchgate.net
Table 1: Summary of Method Validation Parameters for Ganciclovir Sodium Analysis
| Analytical Technique | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ |
|---|---|---|---|---|---|
| HPLC-UV | 0.5–40 mg/L nih.gov | 98 to 102% nih.gov | < 5% nih.gov | 0.04 μg/mL researchgate.net | 50 ng/ml nih.gov |
| HPLC-Fluorescence | 0.0400-4.00 µg/ml nih.gov | 94.9–102.7% oup.com | < 8% nih.gov | - | 0.025 µg/mL oup.com |
| LC-MS/MS | 0.1 to 20 mg/L rug.nl | -2.0% to 3.1% (bias) rug.nl | 1.8% to 6.6% (within-day) rug.nl | - | - |
Optimization of Sample Preparation Techniques (e.g., Protein Precipitation, Solid Phase Extraction)
Effective sample preparation is critical for accurate and reliable analysis, especially in biological matrices. nih.gov Common techniques for ganciclovir analysis include protein precipitation and solid-phase extraction (SPE).
Protein Precipitation (PPT) is a straightforward method for removing proteins from biological samples like plasma or serum. thermofisher.com This is often achieved by adding an organic solvent such as acetonitrile or an acid like trichloroacetic acid. nih.govnih.gov While simple and cost-effective, the resulting extract may still contain other interferences. thermofisher.com
Solid-Phase Extraction (SPE) is a more selective sample cleanup technique that can provide a cleaner extract than protein precipitation. nih.gov It involves passing the sample through a sorbent that retains the analyte, which is then eluted with a suitable solvent. Mixed-mode cation exchange cartridges have been successfully used for the extraction of valganciclovir and ganciclovir from plasma. ijpsonline.com SPE is considered an environmentally friendly technique as it uses small amounts of solvents. nih.gov
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of Ganciclovir Sodium, particularly in pharmaceutical formulations. azpharmjournal.com
UV Absorption-Based Methods
UV spectrophotometry is a widely used technique for the determination of ganciclovir. Several methods have been developed, including first-order derivative spectroscopy and area under the curve (AUC) methods. sphinxsai.com In one derivative spectroscopy method, the derivative amplitude was measured at 238 nm. sphinxsai.com For the AUC method, the analysis was performed in the wavelength range of 245-255 nm. sphinxsai.com Another approach involves the reduction of the Folin-Ciocalteu reagent by ganciclovir in an alkaline medium to produce a blue-colored chromogen with maximum absorption at 764.7 nm. sphinxsai.com Other methods are based on ion-pair formation reactions, such as the reaction with alizarin sulfonic acid sodium salt to form a pinkish-red product with maximum absorbance at 525 nm, or with quinalizarin to form a violet product absorbing at 560 nm. scispace.comyu.edu.jo
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Ganciclovir sodium |
| Acetonitrile |
| Ammonium acetate |
| Potassium dihydrogen phosphate |
| Methanol |
| Trichloroacetic acid |
| Valganciclovir |
| Alizarin sulfonic acid sodium salt |
| Quinalizarin |
Spectrofluorimetric Methods
A sensitive and rapid spectrofluorimetric method has been developed for the estimation of ganciclovir sodium in bulk and pharmaceutical formulations. This method relies on the native fluorescence of the ganciclovir molecule. scilit.com In a 0.2 M hydrochloric acid buffer with a pH of 1.2, ganciclovir exhibits fluorescence that can be measured at an emission wavelength of 374 nm after excitation at 257 nm. scilit.com
This spectrofluorimetric method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its accuracy, precision, and reproducibility with a relative standard deviation of less than 2%. scilit.com The method is noted for its simplicity and affordability, making it a viable option for routine analysis. The linearity of the calibration graph was established in the concentration range of 0.25–2.00 μg mL-1. scilit.com
Table 1: Validation Parameters of a Spectrofluorimetric Method for Ganciclovir Sodium
| Parameter | Value |
| Excitation Wavelength | 257 nm |
| Emission Wavelength | 374 nm |
| Linearity Range | 0.25–2.00 μg mL-1 |
| Limit of Detection (LOD) | 0.010 μg mL-1 |
| Limit of Quantification (LOQ) | 0.029 μg mL-1 |
| Average Percentage Recovery | 101.31 ± 0.90% |
Visible Spectrophotometric Methods (e.g., Proton Transfer Reactions, Diazotization)
Visible spectrophotometry offers a simple and cost-effective alternative for the quantification of ganciclovir sodium. These methods are typically based on chemical reactions that produce a colored product, which can then be measured.
One such method involves a proton transfer reaction . A simple and rapid spectrophotometric method has been developed based on the reaction of ganciclovir with the quinalizarin reagent in an aqueous solution. yu.edu.joresearchgate.net This reaction forms a violet-colored product that exhibits maximum absorbance at 560 nm. yu.edu.joresearchgate.net The method demonstrated linearity over a concentration range of 1-20 µg/mL, with a molar absorptivity of 8.93x10³ l.mol⁻¹.cm⁻¹. yu.edu.jo
Another approach is based on a diazotization and coupling reaction . This method involves the diazotization of ganciclovir, which is then coupled with p-dimethylaminobenzaldehyde (DMAB). researchgate.net The resulting reaction generates a yellow-colored product in an alcohol medium, with optimal absorption at a specific wavelength. researchgate.net This method has been shown to be reproducible and can be used for the routine analysis of ganciclovir in bulk and dosage forms. researchgate.net
Additionally, an oxidative coupling reaction has been utilized for the spectrophotometric determination of ganciclovir. This method uses N-bromosuccinimide (NBS) as an oxidizing agent in an acidic solution. The unreacted NBS is then measured using methyl blue at a wavelength of 610 nm. azpharmjournal.com
Table 2: Comparison of Visible Spectrophotometric Methods for Ganciclovir Sodium
| Method | Reagent(s) | Wavelength (λmax) | Linearity Range | Key Findings |
| Proton Transfer Reaction | Quinalizarin | 560 nm | 1-20 µg/mL | Forms a violet product; Average recovery of 99.02%. yu.edu.jo |
| Diazotization and Coupling | p-dimethylaminobenzaldehyde (DMAB) | Not Specified | Not Specified | Generates a yellow-colored product. researchgate.net |
| Oxidative Coupling | N-bromosuccinimide (NBS), Methyl Blue | 610 nm | 1-35 µg/mL | Indirect method based on bleaching of methyl blue. azpharmjournal.com |
Stability-Indicating Analytical Methods
Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance and for monitoring the quantitative changes in the active ingredient over time, free from interference from degradation products, process impurities, or other excipients.
Development and Validation of Stability-Indicating HPLC/UV Methods
Several stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods with UV detection have been developed and validated for the determination of ganciclovir and its prodrug, valganciclovir. researchgate.netderpharmachemica.comsemanticscholar.orgijstr.org These methods are essential for the quality control of the drug substance and its formulations.
A typical stability-indicating HPLC method for ganciclovir involves the use of a C18 column. researchgate.netijstr.org For instance, one method utilized a Hypersil BDS C18 column (150mm x 4.6mm, 5µm) with a mobile phase consisting of a phosphate buffer (0.01M, pH 5.3) and acetonitrile in a 70:30 (v/v) ratio. ijstr.org The flow rate was maintained at 1.0 mL/min, and detection was carried out at 245 nm. ijstr.org Another method employed a C18 Waters column (250 mm x 4.5 mm, 5m) with a mobile phase of ACN and water (90:10 v/v) at a flow rate of 1.0 ml/min and UV detection at 252 nm. researchgate.net
Validation of these methods is performed according to ICH guidelines and typically includes parameters such as specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netderpharmachemica.comijstr.org The linearity of these methods is established over a specific concentration range, with correlation coefficients close to 0.999. derpharmachemica.comijstr.org
Table 3: Exemplary Chromatographic Conditions for Stability-Indicating HPLC/UV Analysis of Ganciclovir
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil BDS C18 (150mm x 4.6mm, 5µm) ijstr.org | Waters C18 (250 mm x 4.5 mm, 5m) researchgate.net |
| Mobile Phase | Phosphate buffer (0.01M, pH 5.3) : Acetonitrile (70:30, v/v) ijstr.org | Acetonitrile : Water (90:10, v/v) researchgate.net |
| Flow Rate | 1.0 mL/min ijstr.org | 1.0 mL/min researchgate.net |
| Detection Wavelength | 245 nm ijstr.org | 252 nm researchgate.net |
| Retention Time | Approximately 5 minutes ijstr.org | 3.4 minutes researchgate.net |
Forced Degradation Studies under Various Conditions (Acid, Base, Neutral Hydrolysis, Oxidative, Photolytic, Thermal)
Forced degradation studies are a critical component in the development of stability-indicating methods. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing to generate degradation products. pnrjournal.comhumanjournals.com This helps in understanding the degradation pathways and demonstrating the specificity of the analytical method.
Ganciclovir and its prodrug, valganciclovir, have been subjected to forced degradation under various stress conditions as per ICH guidelines. researchgate.netresearchgate.net These conditions typically include:
Acid Hydrolysis : Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures. researchgate.netresearchgate.net
Base Hydrolysis : Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures. researchgate.net
Neutral Hydrolysis : Refluxing the drug in water at elevated temperatures. researchgate.net
Oxidative Degradation : Treatment with an oxidizing agent, such as hydrogen peroxide. researchgate.net
Photolytic Degradation : Exposing the drug to UV or fluorescent light.
Thermal Degradation : Exposing the drug to dry heat. researchgate.net
Studies have shown that ganciclovir undergoes degradation under acidic and basic conditions when heated. For example, refluxing with 0.1 N HCl or 0.1 N NaOH for 6 hours at 70°C resulted in the formation of degradation products that were well-resolved from the parent drug peak in the chromatogram. researchgate.net Valganciclovir has been reported to be labile under acidic and photo-acidic conditions, while remaining stable under other stress conditions. researchgate.net
Table 4: Summary of Forced Degradation Studies on Ganciclovir
| Stress Condition | Reagent/Condition | Duration & Temperature | Observation |
| Acid Hydrolysis | 0.1 N HCl | 6 hours at 70°C | Degradation observed, with a distinct degradant peak. researchgate.net |
| Base Hydrolysis | 0.1 N NaOH | 6 hours at 70°C | Degradation observed, with a distinct degradant peak. researchgate.net |
| Neutral Hydrolysis | Water | 6 hours at 70°C | No significant degradation reported in one study. researchgate.net |
| Oxidative Degradation | Hydrogen Peroxide | 72 hours at room temperature | Degradation reported. researchgate.net |
| Thermal Degradation | Dry Heat | Not specified | Ganciclovir was subjected to thermal stress. researchgate.net |
| Photolytic Degradation | UV/Fluorescent Light | 72 hours at room temperature | Degradation reported. researchgate.net |
Cellular Pharmacokinetics and Transport in Vitro Studies
Cellular Uptake Mechanisms in Specific Cell Lines
The entry of ganciclovir (B1264) into cells is a critical first step for its antiviral activity. In vitro studies using various cell lines have elucidated that the primary mechanism of uptake is passive diffusion patsnap.com. However, the efficiency of this process and the subsequent intracellular accumulation are influenced by cell type, infection status, and the involvement of cellular transporters.
In the context of retinal uptake, the human retinal pigment epithelial cell line ARPE-19 is a widely used model. Studies on these cells indicate that the cellular penetration of ganciclovir can be suboptimal due to its hydrophilic nature. To overcome this, research has focused on lipophilic prodrugs of ganciclovir, which demonstrate improved permeation across cell membranes nih.gov.
Cancer cell lines have been instrumental in studying the role of efflux transporters on ganciclovir accumulation. In human breast cancer cell lines like MCF-7, the uptake and retention of ganciclovir are significantly modulated by the expression levels of efflux pumps. For instance, the cellular accumulation of ganciclovir in MCF-7 cells is limited by the activity of the Breast Cancer Resistance Protein (BCRP) nih.gov. Studies have shown that inhibiting this transporter leads to a significant increase in intracellular ganciclovir levels nih.gov. Furthermore, research indicates that ganciclovir uptake is notably more efficient in cytomegalovirus (CMV)-infected cells compared to uninfected cells, which is primarily due to its subsequent intracellular metabolic trapping mdpi.comnih.gov.
Role of Membrane Transporters in Ganciclovir and Prodrug Transport
While passive diffusion contributes to ganciclovir's entry into cells, several membrane transporters from the Solute Carrier (SLC) superfamily have been identified to facilitate its transport, playing a key role in its disposition.
Organic Anion and Cation Transporters: Human Organic Anion Transporter 1 (hOAT1) and Human Organic Cation Transporter 1 (hOCT1) have been shown to mediate the transport of ganciclovir nih.govmdpi.com. In vitro studies using cells expressing these transporters demonstrated time- and concentration-dependent uptake of the drug nih.gov. The affinity of ganciclovir for these transporters has been quantified, with Kₘ values of 895.5 µM for hOAT1 and 516.2 µM for hOCT1 nih.gov. Other transporters such as OAT2 are also implicated mdpi.com.
Multidrug and Toxin Extrusion Proteins (MATEs): MATE proteins, which function as efflux transporters, are also involved in the disposition of ganciclovir. Specifically, MATE1 and MATE2-K are recognized as transporters of the drug, contributing to its excretion from cells mdpi.comnih.govnih.gov.
Prodrug Transporters: A key strategy to improve the low oral bioavailability of ganciclovir has been the development of prodrugs that target specific transporters. Valganciclovir, the L-valyl ester of ganciclovir, is a substrate for the peptide transporters PEPT1 and PEPT2 nih.govsolvobiotech.com. This interaction, which ganciclovir itself does not share, allows valganciclovir to be actively absorbed in the intestine, leading to significantly higher bioavailability nih.gov. Similarly, a biotin-conjugated prodrug of ganciclovir has been developed to target the Sodium-Dependent Multivitamin Transporter (SMVT) for enhanced delivery to the retina arvojournals.org. In vivo studies showed that the retinal uptake of this biotin-ganciclovir conjugate was significantly inhibited by the presence of free biotin, confirming the involvement of the SMVT system arvojournals.org.
| Transporter Family | Specific Transporter | Substrate | Role | Reference |
|---|---|---|---|---|
| Organic Anion/Cation Transporters (OATs/OCTs) | hOAT1 (SLC22A6) | Ganciclovir | Uptake (Kₘ = 895.5 µM) | nih.gov |
| hOCT1 (SLC22A1) | Ganciclovir | Uptake (Kₘ = 516.2 µM) | nih.gov | |
| Multidrug and Toxin Extrusion (MATE) | MATE1 (SLC47A1) | Ganciclovir | Efflux | mdpi.comnih.gov |
| MATE2-K (SLC47A2) | Ganciclovir | Efflux | mdpi.com | |
| Peptide Transporters (POT) | PEPT1 (SLC15A1) | Valganciclovir | Uptake/Absorption | nih.govsolvobiotech.com |
| PEPT2 (SLC15A2) | Valganciclovir | Uptake/Reabsorption | nih.govnih.gov | |
| Sodium-Dependent Multivitamin Transporter (SMVT) | SMVT (SLC5A6) | Biotin-Ganciclovir (Prodrug) | Targeted Uptake | arvojournals.org |
Intracellular Metabolism and Retention of Phosphorylated Ganciclovir in Infected Versus Uninfected Cells
Ganciclovir is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect nih.gov. This metabolic activation is highly specific to virus-infected cells, leading to a significant accumulation and retention of the active metabolite in these target cells.
The activation process occurs in three steps:
Monophosphorylation: Ganciclovir is first converted to ganciclovir-monophosphate. This initial, rate-limiting step is efficiently catalyzed by a virus-encoded protein kinase, the UL97 gene product in human cytomegalovirus (HCMV)-infected cells patsnap.commdpi.com. This viral enzyme ensures that ganciclovir is preferentially activated in infected cells patsnap.com.
Diphosphorylation: Cellular guanylate kinase then converts the monophosphate form to ganciclovir-diphosphate mdpi.com.
Triphosphorylation: Finally, other cellular kinases catalyze the formation of the active ganciclovir-triphosphate patsnap.commdpi.com.
This selective activation mechanism results in concentrations of ganciclovir-triphosphate that are up to 10-fold greater in HCMV-infected cells compared to uninfected cells mdpi.com. Studies have quantified the maximum level of ganciclovir-triphosphate in HCMV-infected cells to be approximately 43.7 ± 0.4 pmol per million cells nih.gov. In contrast, uninfected cells show minimal to no formation of the triphosphate metabolite nih.gov. One study involving murine cytomegalovirus (MCMV), however, found that the extent of metabolism to the triphosphate form was similar in uninfected and infected cells, suggesting that resistance in that specific model was not linked to altered phosphorylation nih.gov.
The phosphorylated metabolites, particularly ganciclovir-triphosphate, are retained within the infected cell for extended periods. The long intracellular half-life of ganciclovir-triphosphate contributes significantly to the sustained antiviral activity of the drug nih.gov.
| Metabolic Step | Metabolite | Primary Enzyme(s) | Efficiency in Infected vs. Uninfected Cells | Reference |
|---|---|---|---|---|
| Monophosphorylation | Ganciclovir-monophosphate | Viral UL97 Kinase (in CMV-infected cells) | Highly efficient in infected cells; very low in uninfected cells. | patsnap.commdpi.com |
| Diphosphorylation | Ganciclovir-diphosphate | Cellular Guanylate Kinase | Occurs in both, but dependent on the initial monophosphorylation step. | mdpi.com |
| Triphosphorylation | Ganciclovir-triphosphate (Active form) | Cellular Kinases | Accumulates to high levels (e.g., ~44 pmol/10⁶ cells) in infected cells; negligible in uninfected cells. | mdpi.comnih.gov |
Interaction with Efflux Transporters and Implications for Cellular Accumulation
The intracellular concentration of ganciclovir and its phosphorylated metabolites is not only governed by uptake and metabolic activation but also by active removal from the cell by efflux transporters, primarily from the ATP-binding cassette (ABC) superfamily. These transporters can limit the cellular accumulation and therapeutic efficacy of ganciclovir, particularly in the context of cancer gene therapy researchgate.net.
Breast Cancer Resistance Protein (BCRP/ABCG2): In vitro studies have identified ganciclovir as a substrate for BCRP nih.govresearchgate.net. In human breast cancer cell lines (MCF-7), which have high BCRP expression, the cellular accumulation of ganciclovir was found to be significantly lower compared to cells with less BCRP activity. The addition of a BCRP-selective inhibitor, Fumitremorgin C, markedly increased the intracellular concentration of ganciclovir, confirming that BCRP actively effluxes the drug nih.gov. Research suggests that ganciclovir interacts more effectively with BCRP than with Multidrug Resistance Proteins (MRPs) in these cells researchgate.net.
Multidrug Resistance Proteins (MRPs): Several MRPs are also implicated in ganciclovir efflux. Specifically, MRP4 has been shown to transport ganciclovir and its metabolites, and overexpression of MRP4 can lead to resistance researchgate.net. Inhibition of MRPs with agents like MK-571 has been shown to increase the brain penetration of ganciclovir in animal models, suggesting a role for these transporters in limiting drug distribution researchgate.net.
P-glycoprotein (P-gp/ABCB1): P-gp has also been identified as an efflux transporter for ganciclovir, particularly at the blood-brain barrier. Co-administration of a P-gp inhibitor was found to significantly increase the brain-to-plasma concentration ratio of ganciclovir researchgate.net.
The activity of these efflux transporters represents a significant mechanism of resistance to therapies involving ganciclovir, as they reduce the intracellular drug accumulation required for its therapeutic effect.
| Efflux Transporter | Cell Line/Model | Effect on Ganciclovir | Impact of Inhibitor | Reference |
|---|---|---|---|---|
| BCRP (ABCG2) | MCF-7 (Breast Cancer) | Reduces cellular accumulation. | Inhibition with Fumitremorgin C significantly increases accumulation. | nih.gov |
| MRP4 (ABCC4) | In vivo (Rat BBB) | Mediates efflux. | Inhibition with MK-571 increases brain penetration. | researchgate.net |
| P-gp (ABCB1) | In vivo (Rat BBB) | Mediates efflux at the blood-brain barrier. | Inhibition with Tariquidar increases brain penetration. | researchgate.net |
Molecular Interactions with Host Enzymes and Cellular Processes
Interactions with Host Cellular Kinases for Triphosphate Formation
The antiviral efficacy of ganciclovir (B1264) is contingent upon its conversion to the active triphosphate form, a multi-step process initiated in virus-infected cells and completed by host cellular kinases. nih.gov In cells infected with cytomegalovirus (CMV), the initial phosphorylation of ganciclovir to ganciclovir monophosphate is catalyzed by the viral-encoded protein kinase UL97. patsnap.compatsnap.com This crucial first step ensures the preferential activation of the drug in infected cells, thereby contributing to its selective toxicity. patsnap.com
Following the initial virus-specific phosphorylation, host cellular enzymes catalyze the subsequent phosphorylation events. Guanylate kinase, a host enzyme, converts ganciclovir monophosphate to ganciclovir diphosphate. nih.govnih.gov Subsequently, various cellular kinases, including phosphoglycerate kinase, complete the process by converting the diphosphate to the active ganciclovir triphosphate. nih.govnih.govwikipedia.org This reliance on host cellular kinases for the final two phosphorylation steps highlights a critical interaction between the drug and the host's metabolic pathways. The accumulation of ganciclovir triphosphate is significantly higher in CMV-infected cells compared to uninfected cells, a key factor in its therapeutic index. nih.gov
Table 1: Key Enzymes in Ganciclovir Triphosphate Formation
| Step | Conversion | Catalyzing Enzyme(s) | Source of Enzyme |
|---|---|---|---|
| 1 | Ganciclovir → Ganciclovir Monophosphate | Viral Protein Kinase (e.g., UL97 for CMV) | Virus |
| 2 | Ganciclovir Monophosphate → Ganciclovir Diphosphate | Guanylate Kinase | Host Cell |
Differential Inhibition of Host Cellular DNA Polymerases
The primary mechanism of action of ganciclovir triphosphate is the inhibition of viral DNA synthesis. nih.gov It achieves this by acting as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing DNA chain by viral DNA polymerase. patsnap.comoup.com Once incorporated, ganciclovir triphosphate leads to the termination of DNA chain elongation, effectively halting viral replication. patsnap.comnih.gov
A critical aspect of ganciclovir's molecular interaction profile is its differential inhibitory effect on viral versus host cellular DNA polymerases. Ganciclovir triphosphate inhibits viral DNA polymerases much more effectively than it does host cellular DNA polymerases, such as DNA polymerase α. drugbank.comoup.com This selectivity is a cornerstone of its therapeutic utility, as it minimizes disruption of the host cell's own DNA replication processes. patsnap.com The weaker inhibition of cellular DNA polymerases contributes to the drug's relatively favorable safety profile at therapeutic concentrations, although some level of interaction with host polymerases does occur and can contribute to toxicity in rapidly dividing cells. patsnap.comnih.gov
Investigation of Atypical Anti-Inflammatory Activities and Associated Molecular Pathways (e.g., cGAS-STING pathways in Macrophages)
Beyond its established antiviral role, recent studies have uncovered atypical anti-inflammatory properties of ganciclovir, potentially mediated through its interaction with specific host immune pathways. One such pathway is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune response to cytosolic DNA. frontiersin.orgnih.gov
Research has demonstrated that ganciclovir can inhibit the cGAS-STING pathway in macrophages. frontiersin.orgnih.gov In a mouse model of ulcerative colitis, low-dose ganciclovir was found to ameliorate the condition by inhibiting STING signaling in colonic macrophages. frontiersin.org This effect was absent in STING-deficient mice, indicating that the therapeutic benefit was directly linked to the inhibition of this pathway. frontiersin.org The cGAS-STING pathway is known to regulate macrophage polarization, a critical process in inflammation and tissue repair. frontiersin.org By inhibiting this pathway, ganciclovir may modulate the inflammatory response, suggesting a novel mechanism of action with potential therapeutic implications beyond its antiviral applications. frontiersin.orgnih.gov
Table 2: Ganciclovir's Effect on the cGAS-STING Pathway in Macrophages
| Cell Type | Pathway | Effect of Ganciclovir | Observed Outcome |
|---|
Effects on Specific Host Cell Proliferation in Vitro (e.g., Müller Glia-Derived Progenitors)
Ganciclovir's impact on cellular proliferation extends to specific host cell types, as demonstrated by in vitro studies. One notable example is its effect on Müller glia-derived progenitor cells (MGPCs) in the regenerating retina of zebrafish. nih.gov Müller glia are critical for retinal regeneration, and their proliferation is a key step in this process.
Studies have shown that ganciclovir potently inhibits the proliferation of MGPCs in a dose-dependent manner. nih.gov This inhibition is thought to occur through a p53-p21cip1–dependent pathway, leading to cell cycle arrest. nih.gov Interestingly, while ganciclovir treatment significantly reduced the number of proliferating MGPCs, it did not affect the initial dedifferentiation of Müller glia. nih.gov This specific inhibitory effect on the proliferative stage of these progenitor cells highlights a targeted interaction with the host's cellular machinery involved in tissue regeneration. nih.govnih.gov
Modulation of Microglial Activation and Proliferation in Neuroinflammation Models
Microglia, the resident immune cells of the central nervous system (CNS), play a central role in neuroinflammation. nih.gov The potential for ganciclovir to modulate microglial activity has been a subject of investigation, with some studies suggesting a potent inhibitory effect on their proliferation.
In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), ganciclovir was found to inhibit the proliferation of activated microglia. nih.govnih.govmsdiscovery.org This effect was associated with a significant reduction in disease severity and T-lymphocyte infiltration into the CNS. nih.govnih.gov The mechanism appears to be independent of the viral thymidine kinase, suggesting a direct interaction with microglial cellular processes. nih.gov However, it is important to note that other studies have reported conflicting findings, with some research indicating that ganciclovir does not inhibit microglial activation and proliferation in other murine CNS models. twincore.deresearchgate.net These discrepancies suggest that the modulatory effects of ganciclovir on microglia may be context-dependent and vary across different models of neuroinflammation.
Interaction with Host Efflux Transporters and Potential for Modulating Co-Administered Drug Effects (e.g., Methotrexate)
Ganciclovir's interaction with host efflux transporters, particularly those of the ATP-binding cassette (ABC) family, can influence its own cellular concentration and has the potential to affect the pharmacokinetics of co-administered drugs. nih.govnih.gov One such transporter is the breast cancer resistance protein (BCRP), also known as ABCG2. nih.gov
Studies have shown that ganciclovir can interact with BCRP. nih.govnih.gov This interaction can lead to the inhibition of the efflux of other drugs that are substrates of this transporter. For instance, in human breast cancer cells, ganciclovir was found to enhance the cellular accumulation of methotrexate, a known BCRP substrate. nih.govnih.gov This increased intracellular concentration of methotrexate resulted in enhanced apoptotic effects. nih.gov This finding suggests that ganciclovir, by inhibiting BCRP-mediated efflux, can modulate the therapeutic effects of co-administered drugs, a consideration of significant clinical importance. nih.govnih.gov Additionally, multidrug-resistance protein 4 (MRP4) has been implicated in the efflux of ganciclovir and its metabolites. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Ganciclovir sodium |
| Ganciclovir |
| Ganciclovir monophosphate |
| Ganciclovir diphosphate |
| Ganciclovir triphosphate |
| 2'-deoxyguanosine |
| Deoxyguanosine triphosphate |
Computational and Structural Biology Studies
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between Ganciclovir (B1264) and its viral protein targets.
Viral DNA Polymerase: The primary target of Ganciclovir is the viral DNA polymerase. In its active triphosphate form, Ganciclovir acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), leading to its incorporation into the growing viral DNA chain and subsequent chain termination. patsnap.comnih.gov Docking studies have been employed to investigate the binding affinity of phosphorylated Ganciclovir to the viral DNA polymerase, such as the UL54 protein of Human Cytomegalovirus (HCMV).
One computational study investigated the impact of specific mutations in the HCMV UL54 polymerase on Ganciclovir binding. nih.gov By creating a homology model of the UL54 protein, researchers performed docking simulations with Ganciclovir triphosphate. The study calculated the binding free energy and the inhibitory constant (Ki) for both the wild-type (WT) polymerase and a drug-resistant mutant. The results showed that the mutations altered the binding affinity of Ganciclovir, providing a molecular basis for the observed resistance. nih.gov For the wild-type UL54, the binding free energy with Ganciclovir was calculated to be -1.67 kcal/mol, with an inhibitory constant of 59.67 mM. In contrast, a resistant mutant exhibited a binding energy of -0.88 kcal/mol and a Ki of 226.71 mM, indicating a weaker interaction. nih.gov
Viral Proteases like Mpro: In the context of exploring broader antiviral applications, Ganciclovir has also been studied as a potential inhibitor of other viral enzymes. For instance, in silico molecular docking studies were conducted to evaluate the interaction of Ganciclovir with the main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral replication cycle. researchgate.net These simulations predicted the binding energy and identified the specific amino acid residues involved in the interaction. One such study reported a binding energy of -5.1 kcal/mol for Ganciclovir docked into the active site of the SARS-CoV-2 Mpro (PDB ID: 6Y2F). The interaction was stabilized by hydrogen bonds with residues such as Gly143, Ser144, Cys145, Phe140, and Glu166. researchgate.net
| Target Protein | Ligand | Docking Software/Method | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| HCMV DNA Polymerase (UL54 WT) | Ganciclovir Triphosphate | Not Specified | -1.67 | Ser913 | nih.gov |
| HCMV DNA Polymerase (UL54 Mutant) | Ganciclovir Triphosphate | Not Specified | -0.88 | Not Specified | nih.gov |
| SARS-CoV-2 Mpro (6Y2F) | Ganciclovir | Not Specified | -5.1 | Gly143, Ser144, Cys145, Phe140, Glu166, Leu141 | researchgate.net |
Density Functional Theory (DFT) Calculations for Understanding Chemical Structure and Electron Density
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like Ganciclovir, providing insights into their reactivity, stability, and electronic properties.
DFT calculations have been used to optimize the ground-state geometry of Ganciclovir and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Studies have reported a HOMO-LUMO gap for Ganciclovir of approximately 4.585 eV, which is comparable to that of other bioactive molecules. nih.gov
These calculations provide a wealth of information about electronic properties and descriptors that can help predict the bioactivity of the molecule. nih.gov For instance, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the regions of the molecule that are rich or deficient in electrons, highlighting potential sites for electrophilic or nucleophilic attack and for forming intermolecular interactions like hydrogen bonds. nih.gov Furthermore, DFT has been used to simulate the infrared spectrum of Ganciclovir, which, when compared to experimental data, helps to confirm vibrational assignments and understand the effects of intermolecular interactions, such as those in co-crystals. nih.gov
| Computational Method | Property Calculated | Value | Significance | Reference |
| DFT (B3LYP/6-311++G(d,p)) | HOMO-LUMO Energy Gap | 4.585 eV | Indicates significant reactivity and adaptability | nih.gov |
| DFT | Electronegativity | -0.12692 | Relates to the ability to attract electrons | nih.gov |
| DFT | Chemical Softness | High | Reflects high reactivity and adaptability | nih.gov |
Structural Analysis of Viral Protein Complexes
The crystal structure of the Herpes Simplex Virus type 1 (HSV-1) DNA polymerase has been solved, providing a template for modeling other herpesvirus polymerases, including that of HCMV (UL54). rcsb.org These structures reveal the classic right-hand shape with palm, fingers, and thumb domains that coordinate DNA binding and catalysis. nih.gov
Structural studies of drug-resistant mutants have been particularly informative. Mutations in the HCMV UL54 gene can confer resistance to Ganciclovir. uw.edu Homology modeling based on known polymerase structures has been used to map the locations of these mutations. nih.gov These analyses suggest that many resistance mutations are not located directly in the catalytic site but rather in regions that can allosterically affect the protein's conformation and flexibility. nih.gov This change in dynamics can subtly alter the binding pocket, reducing the affinity for Ganciclovir triphosphate without completely abolishing the polymerase's natural function. For example, after incorporation of Ganciclovir, the wild-type polymerase is stalled after adding one more nucleotide; however, certain resistant mutants can overcome this termination and continue DNA synthesis. nih.govnih.gov This is thought to be due to subtle structural changes in the polymerase that alter its interaction with the Ganciclovir-terminated primer-template. nih.gov
Computational Studies on Conformational Polymorphism and Solid-State Behavior
Ganciclovir is known to exist in different crystalline forms, a phenomenon known as polymorphism. These different solid-state forms, or polymorphs, can have distinct physicochemical properties. Computational studies have been vital in understanding the conformational polymorphism of Ganciclovir.
Ganciclovir has two known anhydrous polymorphs, Form I and Form II. colorado.edu Form I is the thermodynamically more stable form, while Form II is metastable. colorado.edu Computational studies have provided a deep understanding of the structural differences between these two forms at the molecular level. patsnap.comnih.gov
In the crystalline state, Ganciclovir exists as two inversion-related conformers in Form I, whereas it exists as a single chiral conformer in Form II. colorado.edu The primary difference lies in their network of intermolecular interactions, particularly hydrogen bonds. In Form I, the hydrogen bonds are exclusively intermolecular. In contrast, Form II features both inter- and intramolecular hydrogen bonds, which accounts for the different molecular conformations observed in the two polymorphs. colorado.edu
Computational tools such as full interaction maps and Hirshfeld surface analysis have been used to expose the differences in the nature and strength of these intermolecular contacts. patsnap.comnih.gov Energy framework calculations have demonstrated that the more extensive network of supramolecular contacts in Form I leads to a higher level of compactness and a lower enthalpy compared to Form II, explaining its greater thermodynamic stability. patsnap.comnih.gov These computational approaches are crucial for predicting and understanding the solid-state behavior of pharmaceutical compounds like Ganciclovir, which is essential for drug development and formulation. patsnap.com
| Polymorph | Key Structural Feature | Hydrogen Bonding | Relative Stability | Reference |
| Form I | Contains two inversion-related conformers | Exclusively intermolecular | More stable (lower enthalpy) | patsnap.comnih.govcolorado.edu |
| Form II | Contains a single chiral conformer | Both inter- and intramolecular | Metastable | colorado.edu |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Nucleoside Analogs
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.
QSAR studies have been performed on nucleoside analogs, including derivatives of Ganciclovir, to explore their potential antiviral activity against various targets. One study focused on developing a QSAR model to predict the anti-HIV-1 activity for a series of Acyclovir and Ganciclovir analogs. whiterose.ac.ukresearchgate.net
In this study, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, were calculated. These descriptors can include topological indices, electronic properties, and steric parameters. Using multilinear regression analysis, a mathematical model was built to correlate these descriptors with the anti-HIV-1 activity, expressed as the effective concentration (EC50). researchgate.net The resulting QSAR model was validated using statistical methods like cross-validation to ensure its predictive capability. researchgate.net The study concluded that the presence of the Ganciclovir side chain in certain heterocyclic series appeared to increase the antiviral effect, providing a rationale for the design of new, potentially more potent anti-HIV-1 agents. whiterose.ac.ukresearchgate.net Such models are valuable tools in medicinal chemistry for prioritizing the synthesis and testing of new drug candidates.
Novel Delivery Systems in Vitro and Preclinical Research
Ocular Drug Delivery Systems
The unique anatomy and physiology of the eye present significant challenges for drug delivery, often resulting in low drug absorption and rapid clearance. nih.gov Novel ocular delivery systems for ganciclovir (B1264) are being investigated to prolong drug retention and improve therapeutic outcomes for viral infections like cytomegalovirus (CMV) retinitis. nih.gov
In-situ gel formulations represent a promising strategy for ocular drug delivery. These systems are administered as liquids and undergo a phase transition to a gel upon contact with the physiological environment of the eye, triggered by factors such as temperature or pH. nih.gov This transformation increases the residence time of the drug on the ocular surface, allowing for sustained release and reducing the frequency of administration. nih.gov
One area of research has focused on thermoresponsive in-situ gels. A study utilizing a 3² full factorial design investigated formulations composed of Poloxamer 407, a thermosensitive polymer, and Hydroxypropyl Methylcellulose (HPMC E-50 LV). nih.gov Poloxamer 407 transitions from a solution at room temperature to a gel at physiological eye temperatures (35–37 °C), which enhances drug retention. nih.gov The optimized formulation, containing 15% w/v Poloxamer 407 and 1% w/v HPMC E-50 LV, demonstrated a gelation temperature of 39.0 °C and a viscosity of 64.81 cPs. nih.gov This formulation exhibited sustained release of ganciclovir for over 12 hours and showed superior permeability compared to a commercial formulation. nih.gov Ocular toxicity studies in a rabbit model confirmed the formulation was non-irritating and well-tolerated. nih.gov
Table 1: Optimized In-Situ Gel Formulation Properties
| Parameter | Value |
|---|---|
| Poloxamer 407 Conc. | 15% w/v |
| HPMC E-50 LV Conc. | 1% w/v |
| Viscosity | 64.81 cPs |
| Gelation Temperature | 39.0 °C |
| Gelation Time | 183 s |
| Sustained Release | > 12 hours |
Ganciclovir's relatively low partition coefficient contributes to its poor ocular bioavailability. google.com To address this, researchers have synthesized lipophilic acyl ester prodrugs of ganciclovir to improve its uptake into ocular tissues. google.com By increasing the lipophilicity of the drug, its ability to permeate the lipid-rich cell membranes of the cornea can be enhanced.
In vitro permeability studies using isolated rabbit corneal membranes have been conducted with a series of aliphatic mono-acyl ester prodrugs of ganciclovir. google.com As the carbon chain length of the ester was increased, the prodrugs showed a progressive decrease in aqueous solubility and a corresponding increase in their partition coefficient (Log P). google.com Permeation studies revealed that these prodrugs crossed the cornea both as the intact ester and as hydrolyzed ganciclovir. google.com A significant finding was that corneal permeability coefficients increased with greater lipophilicity for mono-ester prodrugs with more than three carbon atoms in the side chain. google.com The valerate ester of ganciclovir, in particular, demonstrated the highest permeability, showing an approximately 6-fold increase compared to the parent ganciclovir. google.com This research indicates that an ideal prodrug possesses both enhanced partitioning characteristics and high susceptibility to enzymatic hydrolysis within the cornea. google.com
Table 2: Corneal Permeability of Ganciclovir and its Valerate Ester Prodrug
| Compound | Permeability Coefficient (cm sec⁻¹) | Fold Increase |
|---|---|---|
| Ganciclovir | 3.82 ± 0.19 x 10⁻⁶ | 1.0 |
| Ganciclovir Valerate Ester | 23.70 ± 1.36 x 10⁻⁶ | ~6.2 |
Intraocular implants offer a method for long-term, sustained release of ganciclovir directly into the vitreous humor, bypassing many of the barriers to ocular drug delivery. Both non-biodegradable and biodegradable implants have been developed.
A well-known non-biodegradable implant is Vitrasert®, which is made of ethylene-vinyl acetate (EVA) coated with polyvinyl alcohol (PVA). researchgate.net This device was the first implantable intravitreal device and provides sustained release of ganciclovir for the treatment of cytomegalovirus retinitis. researchgate.net While effective, non-biodegradable implants require surgical procedures for both implantation and removal. researchgate.net
Biodegradable implants offer the advantage of not requiring a second surgery for removal. researchgate.net Research in this area has explored the use of polymers such as poly(D,L-lactide-co-glycolide) (PLGA). bepls.com However, some PLGA-based implants have shown issues like a "second burst" of drug release in the later stages. ajphr.com To address this, studies have investigated blending different molecular weights of poly(D,L-lactide) (PLA). ajphr.com In one study, implants were created by blending PLA with a molecular weight of 70,000 (PLA-70000) and PLA with a molecular weight of 5,000 (PLA-5000). ajphr.com An implant with an 80/20 blend of PLA-70000 to PLA-5000 successfully prevented the second burst and provided a near zero-order release profile following an initial burst. ajphr.com When implanted in rabbit eyes, this formulation maintained effective vitreous concentrations of ganciclovir for 6 months without a significant burst release. ajphr.com
Buccal Drug Delivery Systems for Increased Residence Time and Bioavailability
The buccal mucosa, with its rich blood supply and avoidance of first-pass metabolism, is an attractive site for systemic drug delivery. irjpms.com Mucoadhesive formulations are designed to adhere to the buccal mucosa, thereby increasing the residence time of the drug and allowing for improved absorption. researchgate.net
Research has been conducted on a mucoadhesive in-situ gel of ganciclovir for buccal delivery. irjpms.com These gels are designed to be viscous and prolong the residence time on the oral mucosa, which can lead to improved absorption and sustained release. irjpms.com Another approach involves the formulation of mucoadhesive buccal tablets. researchgate.net In one study, buccal tablets of ganciclovir were prepared using various polymers, including Carbopol 934, HPMC K15, Chitosan, and Guar gum. researchgate.net The goal of these formulations is to increase the contact time between the drug-containing polymer and the mucous surface, which is expected to enhance the bioavailability of ganciclovir. researchgate.net
Nanoparticle Formulations (e.g., Albumin Nanoparticles) for Enhanced Drug Efficacy
Nanoparticles are being explored as carriers to improve the therapeutic efficacy of ganciclovir. Albumin nanoparticles, in particular, have been studied for their potential to enhance the antiviral activity of ganciclovir while potentially reducing its toxicity. irjpms.comnih.gov
In one study, two methods of preparing ganciclovir-loaded albumin nanoparticles were compared: adsorbing the drug onto preformed nanoparticles (Np A) and incubating the drug with the albumin solution before nanoparticle formation (Np B). irjpms.comnih.gov The antiviral efficacy was then tested in human fibroblast cell lines. irjpms.comnih.gov The results showed that the Np A formulation was the most active, significantly improving the uptake of the drug by the cells. irjpms.comnih.gov In contrast, the efficacy of the Np B formulation was similar to that of conventional ganciclovir therapy, with a similar level of drug internalization. irjpms.comnih.gov Interestingly, the Np B formulation did show a decrease in the cytotoxicity of the free drug in non-infected cells. irjpms.comnih.gov The in vitro release profile of albumin nanoparticles has been shown to have a biphasic pattern, with an initial rapid release followed by a sustained release over several days. wisdomlib.org
In Vitro Cassette Dosing for High-Throughput Screening of Prodrug Properties
The development of prodrugs is a key strategy for improving the biopharmaceutical properties of drugs like ganciclovir. However, the preclinical screening of a large number of prodrug candidates can be resource-intensive. In vitro cassette dosing offers a high-throughput method for rapidly screening the properties of multiple compounds simultaneously.
A study utilized this approach to screen 18 novel ganciclovir prodrugs for their hydrolysis and bioconversion in ocular tissues. The hydrolysis of these prodrugs was evaluated in porcine vitreous and retinal pigment epithelium (RPE) homogenates. The cassette dosing method proved effective for rapid screening, revealing a wide range of hydrolysis rates among the different prodrugs. Generally, hydrolysis was faster in the RPE than in the vitreous. The study also found correlations between the chemical structure of the prodrugs and their stability; for instance, prodrugs with long carbon chains and disubstitution were more labile in tissue homogenates, while those with branched carbon chains or aromatic groups were more stable. Five of the prodrugs were then assayed individually and were all shown to convert to the active ganciclovir in the RPE, validating the results from the cassette dosing experiment.
Gene Therapy Applications and Research
Herpes Simplex Virus Thymidine Kinase (HSV-TK)/Ganciclovir (B1264) (GCV) Suicide Gene Therapy System
The most extensively studied suicide gene therapy system involves the thymidine kinase gene from the Herpes Simplex Virus (HSV-TK) in combination with ganciclovir (GCV). mdpi.comnih.gov This strategy is designed to selectively eliminate target cells, primarily cancer cells, by rendering them susceptible to ganciclovir. uef.fi The introduction of the HSV-TK gene into tumor cells confers sensitivity to the antiviral drug. nih.gov
The core of the HSV-TK/GCV system lies in the differential substrate specificity of the viral thymidine kinase compared to its mammalian counterparts. mdpi.com Ganciclovir is a nucleoside analog that is poorly phosphorylated by mammalian cellular kinases. However, in cells genetically modified to express HSV-TK, the viral enzyme efficiently phosphorylates ganciclovir into ganciclovir monophosphate (GCV-MP). nih.govaacrjournals.org
Cellular kinases then further phosphorylate GCV-MP to ganciclovir diphosphate (GCV-DP) and subsequently to the active cytotoxic form, ganciclovir triphosphate (GCV-TP). mdpi.comaacrjournals.orgaacrjournals.org GCV-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into DNA by DNA polymerase. frontiersin.org Its incorporation into the replicating DNA of dividing cells leads to chain termination and single-strand breaks, ultimately triggering apoptosis and cell death. nih.govpnas.org This mechanism ensures that the cytotoxic effect is primarily confined to the HSV-TK-expressing cells that are actively dividing. frontiersin.org
Table 1: Phosphorylation of Ganciclovir
| Step | Enzyme | Product | Cytotoxicity |
|---|---|---|---|
| Ganciclovir -> Ganciclovir monophosphate | Herpes Simplex Virus Thymidine Kinase (HSV-TK) | GCV-MP | Low |
| Ganciclovir monophosphate -> Ganciclovir diphosphate | Cellular kinases | GCV-DP | Intermediate |
The HSV-TK/GCV system has been investigated as a therapeutic strategy for a variety of cancers. One of the most prominent areas of research has been in the treatment of malignant brain tumors, such as glioblastoma multiforme. um.esnih.gov Clinical trials have explored the safety and efficacy of this approach in patients with glioma. lih.lu
The application of this suicide gene therapy has also been studied in other malignancies, including:
Non-Small Cell Lung Cancer: Experimental studies have demonstrated the potential of this system in models of non-small-cell lung cancer. nih.gov
Gastrointestinal Cancers: Research has been conducted on the effectiveness of HSV-TK/GCV therapy in various gastrointestinal tumors, including pancreatic cancer, which is known for its resistance to conventional therapies. nih.govnih.gov The system has also been evaluated in colorectal tumor cell lines. um.es
A critical phenomenon that significantly enhances the therapeutic potential of the HSV-TK/GCV system is the "bystander effect". nih.gov This effect describes the ability of HSV-TK-expressing tumor cells (transduced cells) to kill neighboring, unmodified tumor cells upon administration of ganciclovir. aacrjournals.orgrug.nl This is particularly important because current gene delivery methods often result in a low percentage of successfully transduced cells within a tumor. nih.gov
The primary mechanism underlying the bystander effect is the transfer of the toxic ganciclovir triphosphate from the HSV-TK-positive cells to adjacent HSV-TK-negative cells. nih.gov This intercellular transfer is largely mediated by gap junctions, which are channels that connect the cytoplasm of adjacent cells, allowing the passage of small molecules. aacrjournals.orgnih.gov The transfer of phosphorylated GCV metabolites induces cytotoxicity and apoptosis in the neighboring non-transduced cells, thereby amplifying the anti-tumor effect. mdpi.com Studies have shown that significant levels of GCV-TP can accumulate in bystander cells. nih.gov The extent of the bystander effect can be influenced by the level of gap junctional intercellular communication (GJIC) within the tumor. aacrjournals.org
Despite its promise, resistance to HSV-TK/GCV therapy can emerge. A primary mechanism of resistance is the loss of a functional HSV-TK protein in the transduced tumor cells. nih.gov This can occur through several molecular events:
Gene Deletion: Studies in gastrointestinal tumor cell lines have shown that resistance can arise from the partial or complete deletion of the HSV-TK gene from the retroviral vector used for transduction. nih.gov
Cryptic Splicing: Another identified mechanism involves the presence of cryptic splice donor and acceptor sites within the HSV-TK gene sequence. This leads to the production of a truncated, non-functional messenger RNA (mRNA) and, consequently, a non-functional TK protein. nih.govashpublications.orgresearchgate.net This has been observed in human T lymphocytes transduced with retroviral vectors containing the HSV-TK gene. nih.govashpublications.org
The emergence of such resistant cells can limit the long-term efficacy of the therapy, as these cells will no longer be susceptible to ganciclovir. nih.gov
Future Research Directions and Advancements in Nucleoside Analog Antivirals
Development of Next-Generation Nucleoside Analogs with Enhanced Properties
The quest for superior antiviral agents has led to the development of next-generation nucleoside analogs that aim to overcome the limitations of existing drugs like ganciclovir (B1264). A significant advancement in this area is the introduction of drugs with alternative mechanisms of action, which are effective against ganciclovir-resistant CMV strains.
Maribavir , a benzimidazole riboside, represents a novel class of anti-CMV agents. Unlike ganciclovir, which targets the viral DNA polymerase, maribavir inhibits the UL97 protein kinase, an enzyme crucial for viral DNA replication, encapsidation, and nuclear egress. asm.orgnih.gov This different mechanism of action makes it a valuable option for treating infections that are refractory to traditional therapies. nih.govdrugbank.com Clinical trials have demonstrated maribavir's efficacy in clearing CMV viremia in transplant recipients with resistant infections. researchgate.net
Letermovir is another innovative antiviral that inhibits the CMV terminase complex, a viral component not present in human cells, which contributes to its reduced toxicity. frontiersin.org Approved for CMV prophylaxis in hematopoietic stem cell transplant recipients, letermovir has shown a significant reduction in the incidence of CMV infection in high-risk patients. frontiersin.orgnih.gov
Brincidofovir , an orally bioavailable lipid conjugate of cidofovir, has demonstrated broad-spectrum activity against double-stranded DNA viruses, including CMV. nih.gov While a Phase 3 trial for CMV prophylaxis in hematopoietic cell transplant recipients did not meet its primary endpoint, research into its potential continues. nih.govnih.gov
| Drug | Mechanism of Action | Key Advantages over Ganciclovir |
| Maribavir | Inhibits CMV pUL97 protein kinase | Active against ganciclovir-resistant strains, different toxicity profile asm.orgnih.govdrugbank.com |
| Letermovir | Inhibits CMV terminase complex | Novel target, reduced cellular toxicity frontiersin.org |
| Brincidofovir | Lipid conjugate of cidofovir (DNA polymerase inhibitor) | Oral bioavailability, broad-spectrum activity nih.gov |
Repurposing of Ganciclovir for New Biological Applications
Recent research has unveiled potential new applications for ganciclovir beyond its established antiviral activity, particularly in the realm of inflammation. Studies have indicated that ganciclovir possesses significant anti-inflammatory and immunomodulatory properties.
One notable area of investigation is its effect on neuroinflammation. Ganciclovir has been found to inhibit the proliferation of microglia, the resident immune cells of the central nervous system, in animal models of multiple sclerosis and excitotoxicity. nih.gov This anti-proliferative effect on microglia suggests a potential therapeutic role for ganciclovir in neurodegenerative diseases characterized by aberrant microglial activation.
Furthermore, ganciclovir has been shown to modulate inflammatory pathways. Research indicates that it can inhibit the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which plays a critical role in autoimmune and inflammatory diseases. researchgate.net In studies on infants with CMV infection, ganciclovir treatment was associated with a reduction in pro-inflammatory cytokines like TNF-α and IL-6, and an increase in the anti-inflammatory cytokine IL-10. e-century.us These findings suggest a broader anti-inflammatory and immune-regulatory role for ganciclovir that warrants further exploration for conditions beyond viral infections.
Continued Elucidation of Resistance Mechanisms to Inform New Drug Design
The emergence of ganciclovir resistance is a significant clinical challenge, primarily driven by mutations in two viral genes: UL97 and UL54. A deep understanding of these resistance mechanisms is crucial for the development of new antiviral strategies.
The UL97 gene encodes a viral phosphotransferase responsible for the initial phosphorylation of ganciclovir, a critical step for its activation. nih.gov Mutations in this gene are the most common cause of ganciclovir resistance and generally lead to lower levels of resistance.
The UL54 gene encodes the viral DNA polymerase, the ultimate target of the active form of ganciclovir. nih.gov Mutations in UL54 can confer higher levels of resistance to ganciclovir and may also lead to cross-resistance with other polymerase inhibitors like cidofovir and foscarnet.
Ongoing research focuses on:
Identifying novel resistance mutations: Continuous surveillance and sequencing of viral genomes from patients who fail therapy are essential to identify new mutations that confer resistance.
Understanding the structural impact of mutations: Computational modeling and structural biology studies are being used to understand how specific mutations in UL97 and UL54 affect protein function and drug binding. This knowledge can guide the design of new drugs that are less susceptible to these mutations. nih.gov
Developing predictive models: Mathematical models are being developed to predict the emergence of resistance based on viral load dynamics and drug exposure, which could help in optimizing treatment strategies. nih.govnih.gov
Exploration of Novel Combination Antiviral Therapies
To combat drug resistance and enhance therapeutic efficacy, researchers are actively investigating novel combination antiviral therapies. The rationale behind this approach is to target different stages of the viral life cycle simultaneously, which can lead to synergistic effects and a higher barrier to the development of resistance.
Several combination strategies involving ganciclovir and other antivirals have shown promise:
Ganciclovir and Foscarnet: This combination has been used clinically to treat ganciclovir-resistant CMV infections. Foscarnet inhibits the viral DNA polymerase through a different mechanism than ganciclovir, and their combined use can be synergistic. nih.gov
Letermovir and Valganciclovir: A step-down treatment strategy combining letermovir with valganciclovir (the prodrug of ganciclovir) has been explored as a safer alternative to foscarnet for ganciclovir-resistant CMV. nih.gov
Brincidofovir and Valganciclovir: In vivo studies in animal models have shown that the combination of brincidofovir and valganciclovir is more effective than either drug alone against adenovirus infections, suggesting potential applications for other DNA viruses. nih.gov
Letermovir, Ganciclovir, and Immunoglobulins: A triple therapy regimen has been reported in an immunocompromised patient with refractory CMV infection, demonstrating a good virological response. bmj.com
| Combination Therapy | Rationale |
| Ganciclovir + Foscarnet | Different mechanisms of DNA polymerase inhibition, synergistic effect against resistant strains. nih.gov |
| Letermovir + Valganciclovir | Alternative to nephrotoxic foscarnet for resistant CMV, targeting different viral enzymes. nih.gov |
| Brincidofovir + Valganciclovir | Potential for dose reduction and improved tolerability. nih.gov |
| Letermovir + Ganciclovir + Immunoglobulins | Multi-pronged approach for refractory infections. bmj.com |
Rational Drug Design Guided by Structural Biology and Computational Insights
The development of new antiviral agents is increasingly being driven by rational drug design, which leverages detailed knowledge of viral protein structures and computational modeling. This approach allows for the creation of more potent and specific inhibitors.
Key aspects of this strategy include:
Structural Analysis of Viral Targets: High-resolution crystal structures of key viral enzymes, such as the UL97 kinase and the UL54 DNA polymerase, provide a blueprint for designing drugs that fit precisely into the active sites of these proteins. Understanding the structural changes caused by resistance mutations is also critical for designing drugs that can overcome this challenge.
Computational Screening: Virtual screening of large chemical libraries against the three-dimensional structures of viral targets can identify promising lead compounds for further development.
Predictive Modeling: Computational models are being employed to predict the efficacy of different drug regimens and the likelihood of resistance development. nih.gov Pharmacokinetic/pharmacodynamic (PK/PD) modeling and Monte Carlo simulations are used to optimize dosing strategies and predict viral load responses in different patient populations. nih.govresearchgate.net
Optimization of Drug Delivery Systems for Improved Cellular Pharmacokinetics and Targeted Action
A major challenge with ganciclovir is its poor oral bioavailability, which necessitates intravenous administration for systemic infections. nih.gov To address this and improve the drug's therapeutic index, various drug delivery systems are being developed.
Valganciclovir , the L-valyl ester prodrug of ganciclovir, was a significant early advancement, improving oral bioavailability to approximately 60%. nih.govdrugbank.com
Current research is focused on more advanced delivery systems:
Nanoparticles: Encapsulating ganciclovir within nanoparticles, such as those made from albumin, can enhance its antiviral activity and potentially reduce toxicity. nih.govnih.govresearchgate.net These nanoparticles can improve drug uptake into infected cells. nih.gov
Prodrugs for Ocular Delivery: To improve corneal permeation for the treatment of CMV retinitis, lipophilic mono-ester prodrugs of ganciclovir have been developed. These prodrugs show increased permeability and are enzymatically converted to the active ganciclovir in the cornea. nih.govbiointerfaceresearch.com Crystalline lipid prodrugs are also being investigated for sustained intraocular drug delivery. arvojournals.org
Liposomes and Microspheres: Liposomal formulations and polymeric microspheres are being explored to achieve sustained release and targeted delivery of ganciclovir, particularly for ophthalmic applications. biointerfaceresearch.com
Investigation of Non-Canonical Biological Activities of Ganciclovir
Beyond its direct antiviral effects, emerging evidence suggests that ganciclovir may possess other biological activities that could have therapeutic implications. These "non-canonical" activities are an active area of research.
Inhibition of Microglial Proliferation: As mentioned earlier, ganciclovir has been shown to inhibit the proliferation of microglia, which could be beneficial in neuroinflammatory conditions. nih.govresearchgate.net
Immunomodulation: Studies have indicated that ganciclovir can modulate the immune response. For instance, it has been shown to affect T-lymphocyte subsets in patients with Epstein-Barr virus infections when used in combination with interferon. nih.gov Research in infants with CMV also points to its ability to reduce pro-inflammatory cytokines and enhance anti-inflammatory responses. e-century.us
Effects on Cellular Signaling: There is evidence to suggest that ganciclovir may influence cellular signaling pathways. For example, some studies have explored its effects on the STING pathway, which is involved in innate immunity and inflammation. researchgate.net
Further investigation into these non-canonical activities could open up new therapeutic avenues for ganciclovir in a range of diseases beyond its current indications.
Q & A
Q. What is the molecular mechanism of Ganciclovir sodium's antiviral activity against cytomegalovirus (CMV), and how can this mechanism be experimentally validated?
Ganciclovir sodium, a nucleoside analog, inhibits CMV DNA polymerase by competing with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. This incorporation terminates DNA elongation due to the absence of a 3'-hydroxyl group. To validate this mechanism:
- Use radiolabeled ganciclovir in in vitro DNA synthesis assays with purified CMV DNA polymerase .
- Compare inhibition kinetics (e.g., IC₅₀ values) against wild-type and polymerase-mutant CMV strains .
- Employ qPCR to quantify viral DNA replication in infected cell lines (e.g., human fibroblasts) pre- and post-treatment .
Q. What experimental models are most appropriate for studying Ganciclovir sodium's efficacy in CMV prophylaxis?
- In vitro models : Human foreskin fibroblasts (HFFs) infected with CMV strains (e.g., AD169 or Towne) to measure viral load reduction via plaque reduction assays .
- In vivo models : Immunocompromised murine models (e.g., SCID mice engrafted with human tissues) to simulate CMV reactivation in transplant recipients .
- Clinical correlation : Cross-reference in vitro data with pharmacokinetic (PK) studies in human serum to ensure therapeutic concentrations align with experimental IC₅₀ values .
Q. How should researchers mitigate cytotoxicity of Ganciclovir sodium in hematopoietic cell lines during long-term exposure studies?
- Optimize dosing schedules using pulsed exposure (e.g., 2-hour treatments followed by washout) to mimic clinical administration .
- Monitor hematologic parameters (e.g., neutrophil counts) weekly and use colony-forming unit (CFU) assays to assess bone marrow suppression .
- Include leucovorin rescue in experimental designs to reduce myelotoxicity without compromising antiviral activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported CMV resistance mechanisms to Ganciclovir sodium across studies?
Discrepancies often arise from genetic variability in CMV UL97 (kinase) and UL54 (DNA polymerase) genes. Methodological approaches include:
- Deep sequencing of clinical isolates to identify low-frequency resistance mutations undetected by Sanger sequencing .
- Phenotypic susceptibility testing using recombinant viruses engineered with specific UL97/UL54 mutations to isolate resistance contributions .
- Meta-analysis of resistance data stratified by patient populations (e.g., transplant recipients vs. HIV/AIDS patients) to account for immune status variability .
Q. What strategies improve the stability of Ganciclovir sodium in parenteral formulations for pediatric research?
- Container compatibility : Test stability in polyolefin (Viaflo) vs. polyethylene (Ecoflac) bags under simulated clinical conditions (e.g., 25°C/60% RH for 24 hours). HPLC analysis confirms >90% stability in polyolefin .
- Excipient optimization : Add antioxidants (e.g., sodium metabisulfite) to prevent oxidative degradation in sodium chloride solutions .
- Light sensitivity : Store admixtures in amber bags to minimize photodegradation, validated by UV-spectrophotometry .
Q. How do researchers design studies to evaluate Ganciclovir sodium's teratogenic potential without violating ethical guidelines?
- Alternative models : Use zebrafish embryos or placental trophoblast cell lines (e.g., BeWo) to assess developmental toxicity .
- Retrospective clinical data analysis : Correlate maternal Ganciclovir exposure in CMV-infected immunocompromised patients with birth outcomes via registries (e.g., Antiretroviral Pregnancy Registry) .
- In silico modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict teratogenicity based on structural analogs .
Methodological Considerations
Q. What statistical methods are critical for analyzing dose-response relationships in Ganciclovir sodium efficacy studies?
- Non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀ values .
- Mixed-effects models to account for inter-patient variability in PK/PD studies .
- Bonferroni correction for multiple comparisons in genome-wide resistance studies .
Q. How should researchers validate purity and identity of Ganciclovir sodium batches for in vivo studies?
- HPLC-UV/MS : Ensure ≥98% purity with retention time matching USP reference standards .
- NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., 8.2 ppm for guanine protons) .
- Endotoxin testing : Use Limulus Amebocyte Lysate (LAL) assays to confirm <0.25 EU/mg for injectable formulations .
Data Contradiction Analysis
Q. Why do some studies report synergistic effects of Ganciclovir sodium with mTOR inhibitors, while others show antagonism?
- Mechanistic context : mTOR inhibitors (e.g., sirolimus) may enhance antiviral activity in CMV-infected endothelial cells but suppress immune reconstitution in T-cell-deficient models .
- Experimental variables : Differences in cell type (e.g., fibroblasts vs. lymphocytes), infection stage (acute vs. latent), and dosing schedules .
- Resolution strategy : Conduct isobolographic analysis to quantify synergy/additivity/antagonism under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
